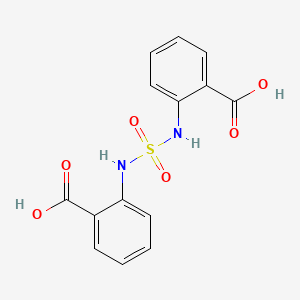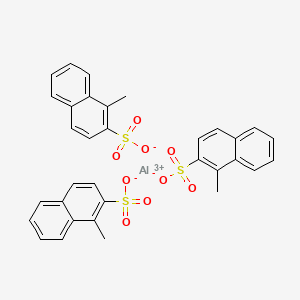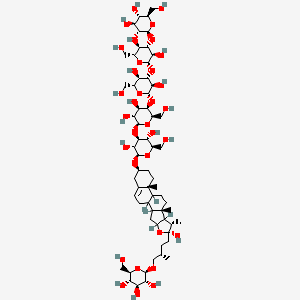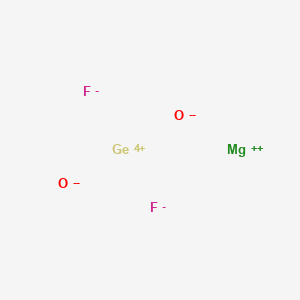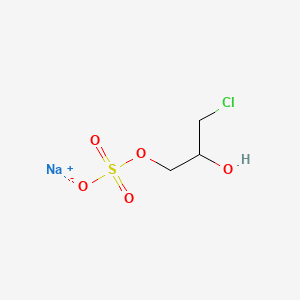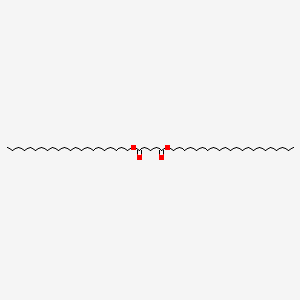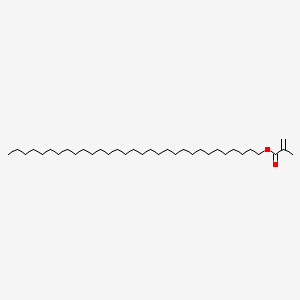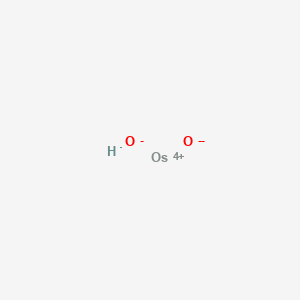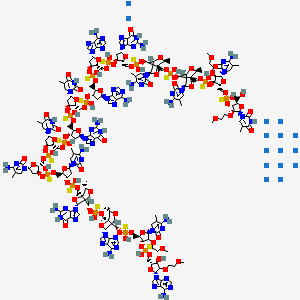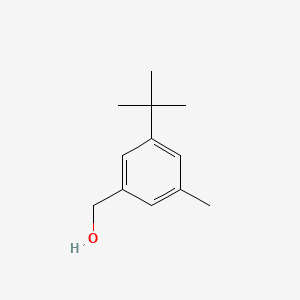
3-tert-Butyl-5-methylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-tert-Butyl-5-methylbenzyl alcohol can be synthesized using 2-tert-butyl-para-cresol and paraformaldehyde as raw materials. The reaction is carried out in a mixed solvent of ethylene glycol dimethyl ether and xylene. The optimal synthesis conditions are a reaction temperature of 150°C and a reaction time of 20 hours. The molar ratio of 2-tert-butyl-para-cresol to paraformaldehyde is 1:20, and the ratio of 2-tert-butyl-para-cresol to ethylene glycol dimethyl ether is 1:1.5 .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze the purity of the synthesized product .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-Butyl-5-methylbenzaldehyde or 3-tert-Butyl-5-methylbenzoic acid.
Reduction: Formation of 3-tert-Butyl-5-methylbenzene.
Substitution: Formation of 3-tert-Butyl-5-methylbenzyl chloride or bromide.
Applications De Recherche Scientifique
3-tert-Butyl-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in HPLC analysis.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-5-methylbenzyl alcohol involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This action helps in reducing oxidative stress and protecting cells from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-tert-butyl-5-methylbenzyl alcohol: Similar structure but with an additional hydroxyl group.
tert-Butyl alcohol: The simplest tertiary alcohol with a similar tert-butyl group but lacks the benzyl structure.
3-tert-Butyl-5-methylbenzaldehyde: An oxidation product of 3-tert-Butyl-5-methylbenzyl alcohol.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and methyl groups attached to a benzyl alcohol structure
Propriétés
Numéro CAS |
85204-28-0 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(3-tert-butyl-5-methylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-9-5-10(8-13)7-11(6-9)12(2,3)4/h5-7,13H,8H2,1-4H3 |
Clé InChI |
QOKKZXRTROQJFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
